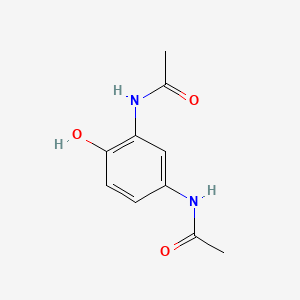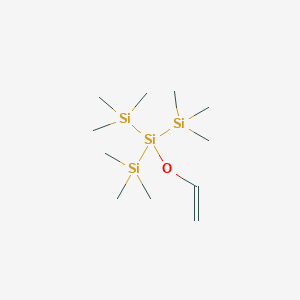
Tris(trimethylsilyl)silyl vinyl ether
Descripción general
Descripción
Tris(trimethylsilyl)silyl vinyl ether, also known as tris(trimethylsilyl)silyloxyethylene or vinyloxytris(trimethylsilyl)silane, is a compound with the empirical formula C11H30OSi4 and a molecular weight of 290.70 g/mol . This compound is characterized by the presence of a vinyl ether group attached to a silicon atom, which is further bonded to three trimethylsilyl groups. The compound is known for its strong electron-donating effect and is used in various chemical reactions and applications .
Métodos De Preparación
The synthesis of tris(trimethylsilyl)silyl vinyl ether involves the reaction of vinyl ethers with trimethylsilyl chloride in the presence of a base such as imidazole or 2,6-lutidine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tris(trimethylsilyl)silyl vinyl ether undergoes various types of chemical reactions, including:
Diastereoselective [2+2] cyclizations: This reaction involves the formation of cyclobutane rings through the interaction of the vinyl ether group with other unsaturated compounds.
Cross-Aldol cascade reactions: The compound participates in aldol reactions, leading to the formation of complex polyols.
Supersilyl-directed aldol reactions: The strong electron-donating effect of the supersilyl group enhances the reactivity of the vinyl ether group in aldol reactions.
Common reagents used in these reactions include aldehydes, ketones, and other unsaturated compounds. The major products formed from these reactions are cyclobutane derivatives, polyols, and other complex organic molecules .
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl)silyl vinyl ether has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tris(trimethylsilyl)silyl vinyl ether involves the strong electron-donating effect of the supersilyl group, which enhances the reactivity of the vinyl ether group . This effect operates primarily in the α-position and not in the β-position, making the compound highly selective in its reactions . The molecular targets and pathways involved include various organic substrates, such as aldehydes and ketones, which undergo cyclization and aldol reactions in the presence of the compound .
Comparación Con Compuestos Similares
Tris(trimethylsilyl)silyl vinyl ether is unique due to its strong electron-donating effect and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Vinyloxy-trimethylsilane: This compound has a similar structure but lacks the additional trimethylsilyl groups, making it less reactive.
(Isopropenyloxy)trimethylsilane: Another similar compound with a different alkyl group attached to the vinyl ether, resulting in different reactivity and applications.
1-Phenyl-1-trimethylsiloxyethylene: This compound has a phenyl group attached to the vinyl ether, which alters its reactivity and makes it suitable for different applications.
Propiedades
IUPAC Name |
ethenoxy-tris(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZQENSANSNYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467373 | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861445-91-2 | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


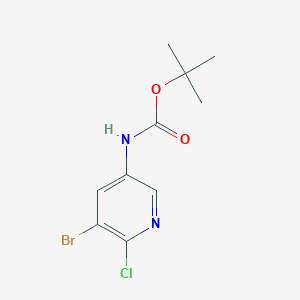
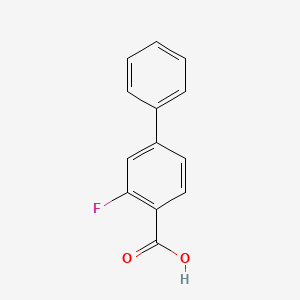
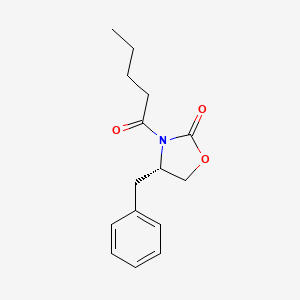
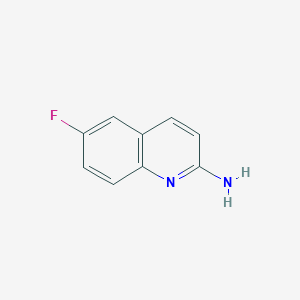
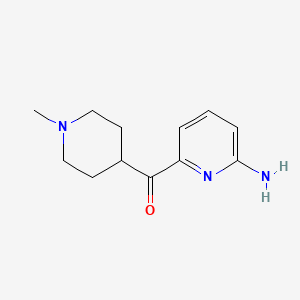
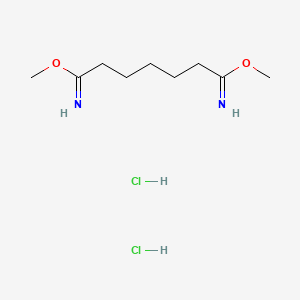
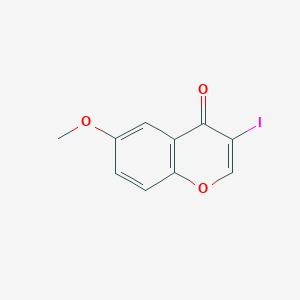
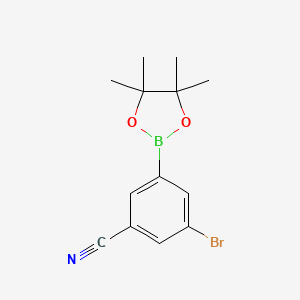

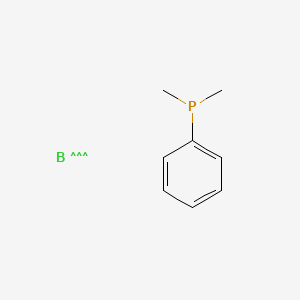
![5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol](/img/structure/B1339055.png)
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

